molecular formula C19H22N2O4S B2832005 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-12-6

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2832005
CAS No.: 442650-12-6
M. Wt: 374.46
InChI Key: OMQHCGFEAQKKCU-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylsulfonyl group, and a p-tolyl group attached to a dihydropyrazole ring. The compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step involves the use of a suitable electrophilic aromatic substitution reaction to attach the dimethoxyphenyl group to the pyrazole ring.

    Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using reagents such as methylsulfonyl chloride in the presence of a base.

    Incorporation of the p-tolyl group: This step typically involves a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(phenyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(m-tolyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a m-tolyl group instead of a p-tolyl group.

    5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole: Similar structure but with an o-tolyl group instead of a p-tolyl group.

Uniqueness

The uniqueness of 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-5-7-14(8-6-13)17-12-18(21(20-17)26(4,22)23)16-11-15(24-2)9-10-19(16)25-3/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQHCGFEAQKKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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